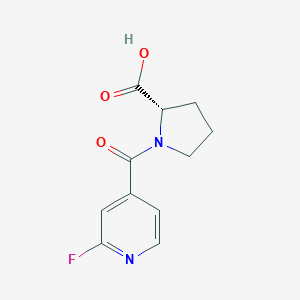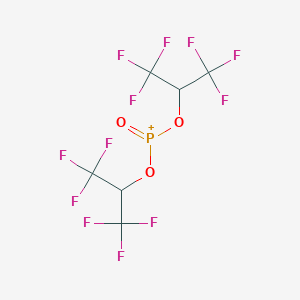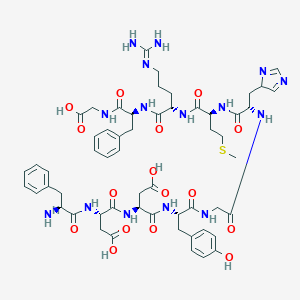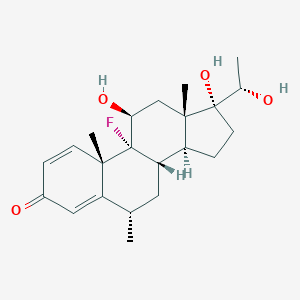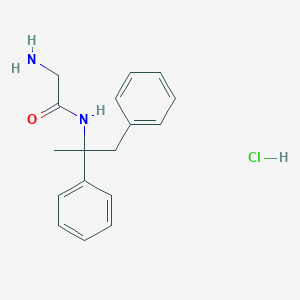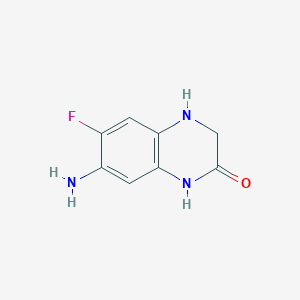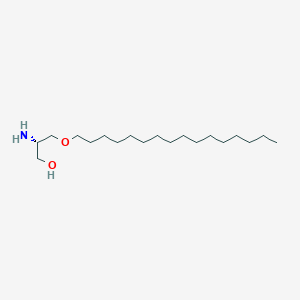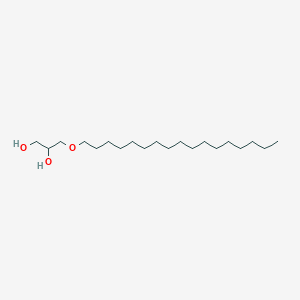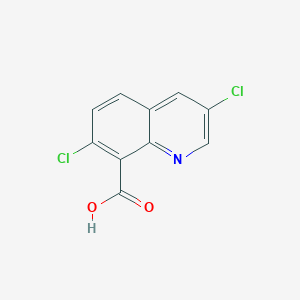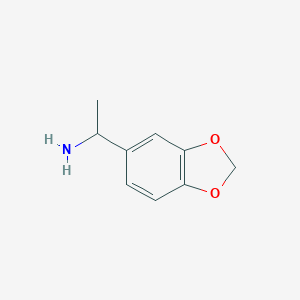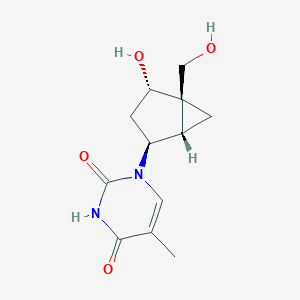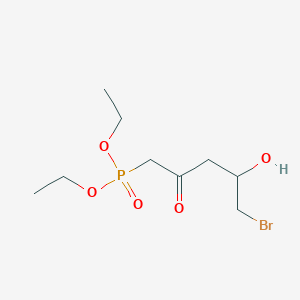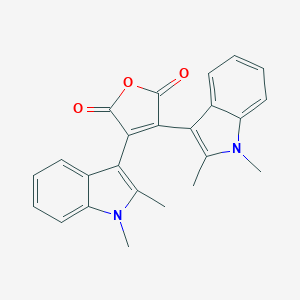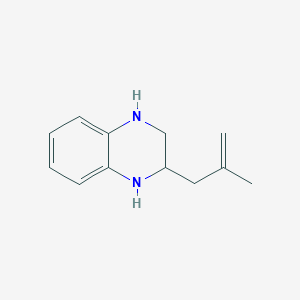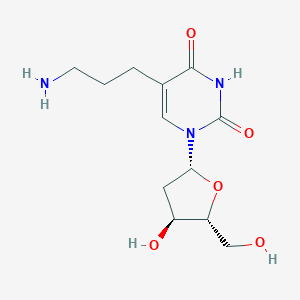
5-(3-Aminopropyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)-2'-deoxyuridine, commonly known as APU, is a modified nucleoside that has been extensively studied for its potential applications in scientific research. APU is a derivative of deoxyuridine, a nucleoside that is a building block of DNA. The addition of an amino-propyl group to the deoxyuridine molecule alters its chemical and biological properties, making it useful for a variety of applications.
Mecanismo De Acción
APU is incorporated into DNA during replication in place of deoxyuridine. The presence of the amino-propyl group alters the chemical and biological properties of the DNA molecule, affecting its interactions with proteins and other molecules. APU can also be recognized by specific enzymes that are involved in DNA repair, leading to the removal of the modified nucleoside and the repair of the DNA molecule.
Efectos Bioquímicos Y Fisiológicos
The presence of APU in DNA can affect the biochemical and physiological properties of cells. APU can alter the stability and structure of the DNA molecule, affecting its interactions with proteins and other molecules. The presence of APU can also affect the activity of enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APU has several advantages for use in lab experiments. It is a well-characterized and readily available reagent that can be used to study a variety of biological processes. APU can be incorporated into DNA at specific locations, allowing for the precise mapping of protein-DNA interactions. However, the use of APU in lab experiments also has limitations. The modification of DNA with APU can affect the stability and structure of the DNA molecule, potentially leading to artifacts in experimental results.
Direcciones Futuras
The use of APU in scientific research is an active area of investigation, with many potential future directions. One area of interest is the development of new techniques for the precise incorporation of APU into DNA at specific locations. Another area of interest is the use of APU in the study of DNA damage and repair pathways. Additionally, the development of new APU derivatives with improved properties is an area of active research.
Métodos De Síntesis
The synthesis of APU involves the reaction of deoxyuridine with 3-aminopropylamine in the presence of a catalyst. The reaction results in the formation of APU, which is then purified using various chromatography techniques. The synthesis of APU is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
APU has been used extensively in scientific research as a tool to study DNA replication and repair. APU is incorporated into DNA during replication and can be used to study the interaction of proteins with the DNA molecule. APU has also been used to study the effects of DNA damage on cell growth and proliferation.
Propiedades
Número CAS |
118573-62-9 |
|---|---|
Nombre del producto |
5-(3-Aminopropyl)-2'-deoxyuridine |
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
Clave InChI |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Otros números CAS |
118573-62-9 |
Sinónimos |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



